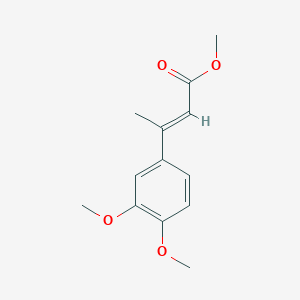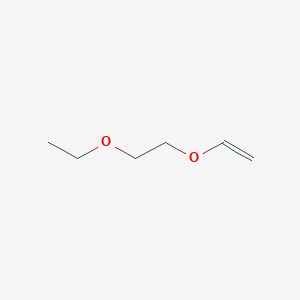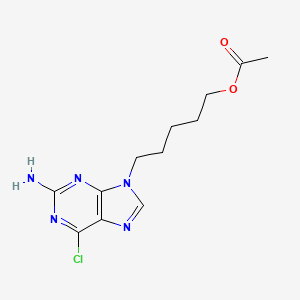![molecular formula C22H36O4 B15287156 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone is an organic compound with the molecular formula C22H36O4 It is a derivative of benzoquinone, characterized by the presence of a hydroxyl group, a methoxy group, and a long pentadecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroquinone derivatives and long-chain alkyl halides.
Alkylation: The hydroquinone derivative undergoes alkylation with a pentadecyl halide in the presence of a strong base, such as potassium carbonate, to introduce the pentadecyl chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxy donor, such as dimethyl sulfate, under basic conditions to introduce the methoxy group.
Oxidation: Finally, the compound is oxidized to form the benzoquinone structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinone derivatives.
科学研究应用
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone involves its interaction with molecular targets and pathways, such as:
Oxidative Stress: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular environment.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to therapeutic effects.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular processes like apoptosis and proliferation.
相似化合物的比较
2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxybenzoquinone: Lacks the long pentadecyl chain, resulting in different solubility and biological properties.
2-Hydroxy-3-pentadecylbenzoquinone:
5-Methoxy-3-pentadecylbenzoquinone: Lacks the hydroxyl group, altering its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the long alkyl chain, which confer distinct chemical and biological properties.
属性
分子式 |
C22H36O4 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
2-hydroxy-5-methoxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h17,24H,3-16H2,1-2H3 |
InChI 键 |
LLHUGCSADCEHKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


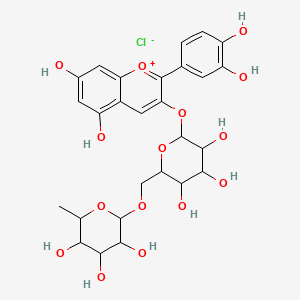
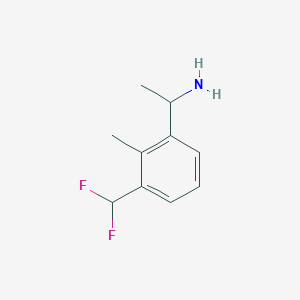
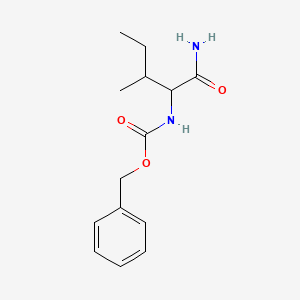

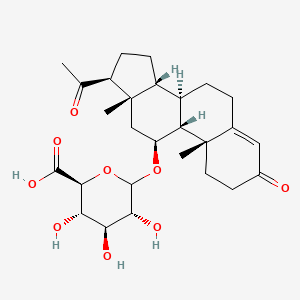
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)



![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
